
Tacrolimus
概要
説明
Tacrolimus is a potent immunosuppressive drug primarily used to prevent organ transplant rejection and treat various inflammatory skin conditions. It was first discovered in 1987 from the fermentation broth of a Japanese soil sample containing the bacterium Streptomyces tsukubensis . Chemically, it is a macrolide lactone with a complex structure that includes multiple rings and functional groups .
準備方法
Synthetic Routes and Reaction Conditions
Tacrolimus is synthesized through a complex multi-step process involving several key intermediates. The synthesis typically starts with the fermentation of Streptomyces tsukubensis, followed by extraction and purification steps .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale fermentation processes. The fermentation broth is subjected to multiple purification steps, including solvent extraction, chromatography, and crystallization, to obtain the pure compound . Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the purity and quality of the final product .
化学反応の分析
Biosynthetic Pathway and Enzymatic Reactions
Tacrolimus is synthesized via a hybrid polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) pathway in Streptomyces tsukubaensis. Key steps include:
Module | Function | Substrates/Elongation Units | Enzymes Involved |
---|---|---|---|
Starter unit | Loading 4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) | Chorismic acid derivative | FkbO |
PKS modules 1–10 | Chain elongation via malonyl-CoA, methylmalonyl-CoA, and allylmalonyl-CoA | 4× malonyl-CoA, 5× methylmalonyl-CoA | FkbA, FkbB, FkbC |
NRPS module | Incorporation of L-pipecolic acid (from L-lysine) | L-lysine | FkbL, FkbP |
Post-PKS tailoring | Oxidation, methylation at C9 and C31 | S-adenosyl methionine (SAM) | FkbM (C31), FkbD (C9) |
The biosynthesis produces by-products like ascomycin (37,38-dihydro-FK506) and 39,40-dihydro this compound due to substrate flexibility .
Acid-Catalyzed Dehydration
Treatment with p-toluenesulfonic acid in refluxing toluene yields 23,24-anhydro this compound (C~44~H~67~NO~12~) via dehydration. Key characteristics:
Hydrogenation
Selective hydrogenation of the 39,40 double bond using 5% Pd/C produces 39,40-dihydro this compound (C~44~H~71~NO~12~):
-
Key change : Loss of H-39 multiplet (δ 5.82–5.85) in ¹H NMR .
-
Bioactivity : Reduced immunosuppressive potency compared to this compound .
Metabolic Reactions in Humans
This compound undergoes hepatic metabolism primarily via CYP3A4/5, producing eight major metabolites:
Metabolite | Structural Modification | Enzyme | Relative Activity |
---|---|---|---|
13-Demethyl this compound | Demethylation at C13 | CYP3A4/5 | Inactive |
31-Demethyl this compound | Demethylation at C31 | CYP3A4/5 | Equipotent to parent |
12-Hydroxy this compound | Hydroxylation at C12 | CYP3A4/5 | Inactive |
15,31-Didemethyl this compound | Dual demethylation at C15 and C31 | CYP3A4/5 | Not reported |
Stability and Tautomerism
This compound exhibits solvent-dependent tautomerism and rotamer formation:
科学的研究の応用
Immunosuppression in Organ Transplantation
Overview
Tacrolimus is a cornerstone in the immunosuppressive regimens for kidney, liver, heart, and lung transplants. It functions as a calcineurin inhibitor, suppressing T-cell activation and proliferation by binding to FK506 binding protein (FKBP) and inhibiting calcineurin activity.
Clinical Efficacy
- Kidney Transplantation : A study indicated that this compound significantly reduced the incidence of acute rejection compared to cyclosporine (19.6% vs. 37.3%) during the initial six months post-transplantation . Long-term outcomes showed better renal function with this compound-based regimens .
- Liver Transplantation : this compound has been shown to reduce chronic rejection rates and is preferred for its efficacy in preventing graft-versus-host disease .
- Heart and Lung Transplantation : While data are less conclusive, this compound appears effective in reducing rejection episodes and improving survival rates .
Topical Applications
Overview
this compound is utilized in dermatology for its anti-inflammatory properties, particularly in treating atopic dermatitis and psoriasis.
Case Studies
- Atopic Dermatitis : A randomized controlled trial demonstrated that this compound ointment effectively reduced symptoms in patients with moderate to severe atopic dermatitis, showing significant improvement in skin condition compared to placebo .
- Psoriasis : this compound has been used off-label for psoriasis treatment, particularly in sensitive areas such as the face and intertriginous regions, where traditional therapies may be too harsh .
Ocular Applications
Overview
Recent studies have explored the use of this compound in treating dry eye disease (DED) due to its ability to modulate inflammatory responses.
Research Findings
- A study found that 0.03% this compound eye drops improved tear film stability and ocular surface health in DED patients, demonstrating a reduction in inflammatory cytokines and an increase in goblet cell populations .
- This compound-loaded liposomes enhanced ocular bioavailability, suggesting a promising avenue for topical ocular therapies .
Pharmacogenetics and Personalized Medicine
Overview
this compound exhibits significant inter-individual variability in pharmacokinetics and pharmacodynamics, necessitating personalized dosing strategies.
Insights from Research
- Pharmacogenetic studies have identified genetic markers influencing this compound metabolism, allowing for tailored dosing regimens that optimize therapeutic outcomes while minimizing toxicity .
- A machine-learning model has been developed to predict this compound concentration based on patient-specific factors, enhancing individualized treatment approaches .
Adverse Effects and Management
While this compound is highly effective, it is associated with several adverse effects:
- Nephrotoxicity : Renal impairment is a significant concern; monitoring serum creatinine levels is essential during therapy .
- Neurotoxicity : Symptoms such as tremors or headaches may occur; dose adjustments are often required .
- Diabetes Mellitus : this compound can induce hyperglycemia; careful monitoring of blood glucose levels is necessary .
Data Tables
作用機序
Tacrolimus exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in T-cell activation . It binds to the immunophilin FK506 binding protein (FKBP-12), forming a complex that inhibits calcineurin . This inhibition prevents the dephosphorylation and activation of the nuclear factor of activated T-cells (NF-AT), thereby reducing the production of interleukin-2 and other cytokines . The overall effect is a suppression of the immune response, which is beneficial in preventing organ rejection and treating inflammatory conditions .
類似化合物との比較
Tacrolimus is often compared with other immunosuppressive drugs, such as cyclosporine and sirolimus . While all three drugs inhibit T-cell activation, they have different mechanisms of action and pharmacokinetic properties . For example:
Cyclosporine: Like this compound, cyclosporine inhibits calcineurin but binds to a different immunophilin, cyclophilin.
Sirolimus: Sirolimus inhibits the mammalian target of rapamycin (mTOR) pathway, which is involved in cell proliferation.
This compound is unique in its high potency and specific mechanism of action, making it a valuable drug in the field of immunosuppression .
特性
CAS番号 |
104987-11-3 |
---|---|
分子式 |
C44H69NO12 |
分子量 |
804.0 g/mol |
IUPAC名 |
(1R,9S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39?,40+,44+/m0/s1 |
InChIキー |
QJJXYPPXXYFBGM-JKBWTTSLSA-N |
SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |
異性体SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)OC([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC |
正規SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |
外観 |
White powder |
melting_point |
126 °C |
Key on ui other cas no. |
104987-11-3 109581-93-3 |
物理的記述 |
Solid |
ピクトグラム |
Acute Toxic; Health Hazard |
関連するCAS |
109581-93-3 (Hydrate) 104987-11-3 (Parent) |
賞味期限 |
Stable under recommended storage conditions. /FK-506 monohydrate/ |
溶解性 |
Insoluble |
同義語 |
Anhydrous Tacrolimus Anhydrous, Tacrolimus FK 506 FK-506 FK506 FR 900506 FR-900506 FR900506 Prograf Prograft Tacrolimus Tacrolimus Anhydrous Tacrolimus, Anhydrous |
蒸気圧 |
8.37X10-32 mm Hg at 25 °C (est) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。